Filibuvir

描述

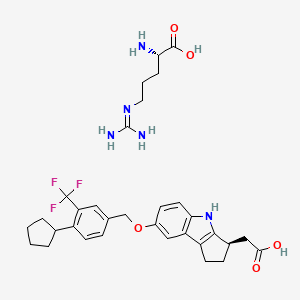

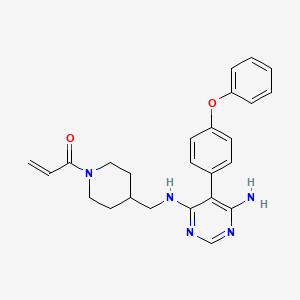

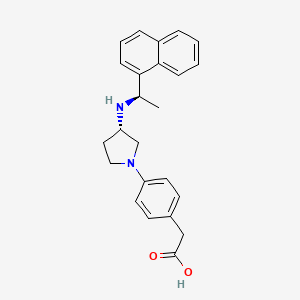

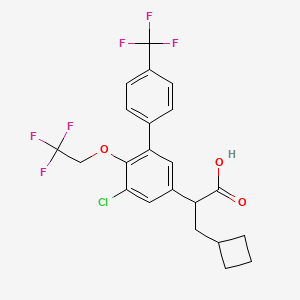

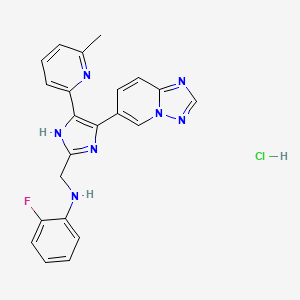

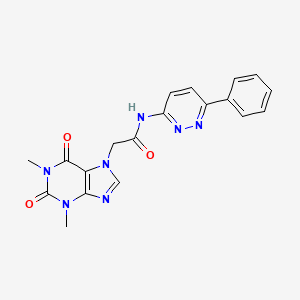

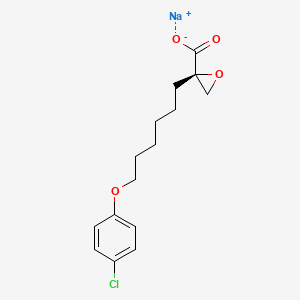

Filibuvir, also known as PF-00868554, is an orally available, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) nonstructural 5B protein (NS5B) RNA-dependent RNA polymerase . It has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C .

Synthesis Analysis

The synthesis of Filibuvir involves a Dieckmann cyclization strategy with the triazolopyrimidine moiety installed prior to pyrone formation . The homologated acid S-4 had been prepared before by the Knoevenagel condensation (Doebner modification) of malonic acid with aldehyde S-5 followed by hydrogenation of the α,β unsaturated acid S-6 .

Molecular Structure Analysis

Filibuvir has a molecular formula of C29H37N5O3 and an average molecular weight of 503.64 g/mol . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .

Chemical Reactions Analysis

Filibuvir preferentially inhibits elongative RNA synthesis and potently decreases viral RNA accumulation . The M423T substitution in the RNA polymerase was at least 100-fold more resistant to Filibuvir in the subgenomic replicon and in the enzymatic assays .

Physical And Chemical Properties Analysis

Filibuvir is a solid substance with a molar volume of 388.8±7.0 cm^3. It has a density of 1.3±0.1 g/cm^3, a molar refractivity of 142.5±0.5 cm^3, and a polar surface area of 103 Å^2 .

科学研究应用

Hepatitis C Treatment

- Scientific Field : Virology, specifically Hepatitis C treatment .

- Application Summary : Filibuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-directed RNA polymerase (NS5B). It works by noncovalently binding to the “thumb 2” pocket of NS5B .

- Results/Outcomes : Phase I monotherapy studies demonstrated that Filibuvir is safe, well tolerated, and resulted in a rapid reduction in HCV RNA .

Synthesis Using Evans Aldol Reaction

- Scientific Field : Organic Chemistry .

- Application Summary : This study developed a diastereoselective synthesis of Filibuvir using an Evans aldol reaction .

- Methods of Application : The specific method involves a challenging strategy for tertiary alcohol stereocenter control in a nonstandard acetate enolate and ketone electrophile .

- Results/Outcomes : The specific results or outcomes are not detailed in the source, but the synthesis was successful .

Reductive Coupling of an Aldehyde and a β-Keto-lactone

- Scientific Field : Organic Chemistry .

- Application Summary : This research is directed towards the synthesis of Filibuvir through the reductive coupling of an aldehyde and a β-Keto-lactone .

- Results/Outcomes : The specific results or outcomes are not detailed in the source, but the synthesis was successful .

安全和危害

属性

IUPAC Name |

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAPEZTBDBAPI-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007768 | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Filibuvir | |

CAS RN |

877130-28-4 | |

| Record name | Filibuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filibuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filibuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filibuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILIBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)